(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone
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Overview
Description
(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C12H12ClF2NO This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a piperidine moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-chloro-2,4-difluorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: (3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanol.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2,4-difluorophenyl)(piperidin-4-yl)methanone
- (3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanol
Uniqueness
(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClF2NO |
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Molecular Weight |
259.68 g/mol |
IUPAC Name |
(3-chloro-2,4-difluorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H12ClF2NO/c13-10-9(14)5-4-8(11(10)15)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |
InChI Key |
IIWPMYBAIMANFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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